molecular formula C10H14BrN B8009050 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine

1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine

Cat. No.: B8009050
M. Wt: 228.13 g/mol
InChI Key: AINXAELVDSTIGX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine is an organic compound that features a brominated aromatic ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine as the brominating agent in the presence of a catalyst such as iron powder . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine may involve large-scale bromination reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and dimethylamino group can influence the compound’s binding affinity and reactivity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 1-(5-Bromo-2-furoyl)pyrrolidine
  • 1-(5-Bromo-2-methylphenyl)methylpyrrolidine

Uniqueness

1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine is unique due to its specific combination of a brominated aromatic ring and a dimethylamino group. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINXAELVDSTIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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